molecular formula C5H8ClN3O2S B13466672 6-Aminopyridine-2-sulfonamide hydrochloride

6-Aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B13466672
M. Wt: 209.66 g/mol
InChI Key: JCNVCKAQEXIOKR-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S.ClH. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 6-aminopyridine. The reaction is carried out by treating 6-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonamide derivative. The hydrochloride salt is then formed by reacting the sulfonamide with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminopyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridine: Lacks the sulfonamide group but shares the pyridine ring structure.

    2-Aminopyridine: Similar structure but with the amino group at a different position.

    Sulfanilamide: Contains a sulfonamide group but with a benzene ring instead of pyridine.

Uniqueness

6-Aminopyridine-2-sulfonamide hydrochloride is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

6-aminopyridine-2-sulfonamide;hydrochloride

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H

InChI Key

JCNVCKAQEXIOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)N.Cl

Origin of Product

United States

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